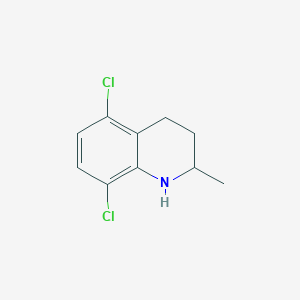![molecular formula C13H15N3 B11890576 3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)aniline](/img/structure/B11890576.png)
3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)aniline is a heterocyclic compound that features both an imidazo[1,2-a]pyridine ring and an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)aniline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with an aldehyde under acidic conditions to form the imidazo[1,2-a]pyridine core. This intermediate can then be further functionalized to introduce the aniline group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aniline group allows for electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of corresponding imidazo[1,2-a]pyridine N-oxides.
Reduction: Formation of reduced derivatives with hydrogenated imidazo[1,2-a]pyridine rings.
Substitution: Formation of nitro, sulfo, or halo derivatives of the aniline group.
Scientific Research Applications
3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)aniline involves its interaction with molecular targets such as enzymes or receptors. The imidazo[1,2-a]pyridine core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The aniline group can further enhance binding affinity and specificity through hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-3-yl)aniline: Similar structure but with a pyrazine ring instead of a pyridine ring.
3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidin-3-yl)aniline: Contains a pyrimidine ring, offering different electronic properties.
Uniqueness
3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)aniline is unique due to its specific ring structure, which provides a distinct set of chemical and biological properties. Its combination of the imidazo[1,2-a]pyridine core and aniline group allows for versatile functionalization and a wide range of applications.
Properties
Molecular Formula |
C13H15N3 |
|---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)aniline |
InChI |
InChI=1S/C13H15N3/c14-11-5-3-4-10(8-11)12-9-15-13-6-1-2-7-16(12)13/h3-5,8-9H,1-2,6-7,14H2 |
InChI Key |
RWLMTZVZIRJIJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=NC=C2C3=CC(=CC=C3)N)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


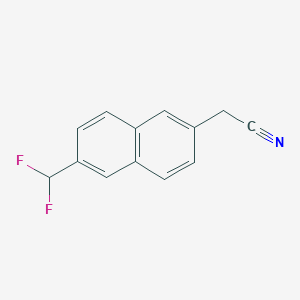
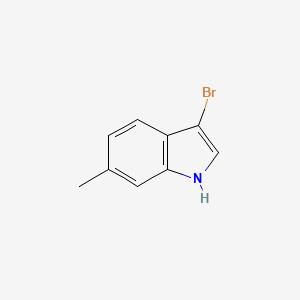
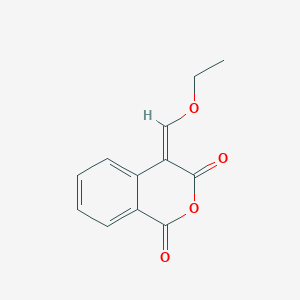
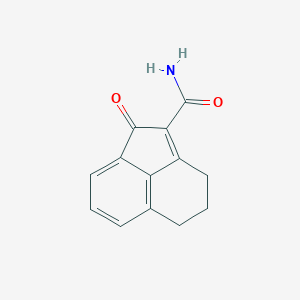
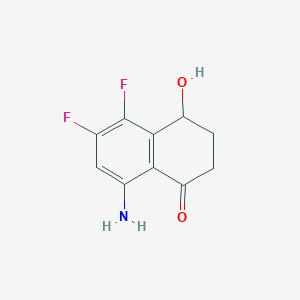
![9-Propyl-1-oxa-9-azaspiro[5.5]undecan-4-amine](/img/structure/B11890517.png)
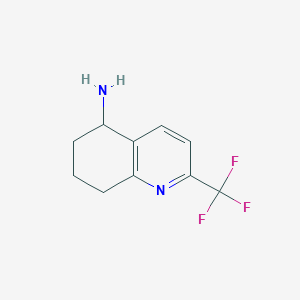
![4,8-Diethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B11890533.png)
